8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Description
Significance of Bridged Azabicyclo[3.2.1]octane Scaffolds in Organic and Medicinal Chemistry
Bridged bicyclic nitrogen scaffolds are of paramount importance in drug discovery. nih.gov The conformational rigidity of these structures is a valuable attribute in ligand design, allowing for the probing of specific regions within a protein to optimize affinity. montclair.edu Constraining a typically flexible ring system, such as piperidine (B6355638), into a more rigid aza-bridged bicyclic scaffold like the azabicyclo[3.2.1]octane core has been shown to be beneficial for inhibitory activity against certain biological targets. acs.org This structural feature is present in numerous natural products and synthetic molecules, making it a privileged scaffold in medicinal chemistry. nih.gov The development of potent inhibitors for targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA) has successfully utilized the pyrazole (B372694) azabicyclo[3.2.1]octane structural core. acs.orgnih.gov
Lactams, which are cyclic amides, are fundamental structural motifs found in a vast number of pharmaceuticals and biologically active compounds. researchgate.netchemistryviews.org The four-membered β-lactam ring, for instance, is the core component of the entire class of β-lactam antibiotics. mdpi.com The chemical reactivity of the lactam's CO-N bond, often enhanced by ring strain, is crucial for its biological function, allowing it to act as an inhibitor of various nucleophilic enzymes like serine, cysteine, and threonine proteases. mdpi.com Azabicyclic lactams, which incorporate the lactam function within a bridged ring system, represent a class of compounds with significant potential in drug discovery. rsc.orgrsc.orgresearchgate.net These structures combine the inherent reactivity of the lactam with the defined three-dimensional shape of the bicyclic scaffold, making them attractive intermediates for the synthesis of complex target molecules. rsc.orgrsc.org
The 8-azabicyclo[3.2.1]octane framework is the central core structure of tropane (B1204802) alkaloids, a class of over 300 secondary metabolites produced by various plant species. ehu.esresearchgate.net This family of compounds, which includes well-known molecules like cocaine, displays a wide array of significant biological activities. ehu.esrsc.orgnih.gov Consequently, both natural and synthetic tropanes have been extensively investigated as potential therapeutic agents, particularly for neurological and psychiatric disorders. ehu.es The structural similarity of synthetic 8-azabicyclo[3.2.1]octane derivatives to the tropane core allows them to serve as analogues for exploring structure-activity relationships and developing new therapeutic agents. nih.gov For example, novel tropane analogs based on this framework have been developed with high binding affinity and selectivity for the serotonin (B10506) transporter site. nih.gov The development of efficient and stereocontrolled methods for synthesizing the 8-azabicyclo[3.2.1]octane scaffold has been a major focus in both academic and industrial research. ehu.esresearchgate.netrsc.org
General Scope and Academic Relevance of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane Research
This compound is primarily utilized in academic and industrial research as a key synthetic intermediate. evitachem.com The "Boc" (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen atom, which allows for selective chemical transformations at other positions of the molecule. chemimpex.com This feature makes it an ideal building block for the synthesis of complex pharmaceutical agents. chemimpex.com Research applications for this compound and its derivatives are diverse, including the development of analgesics, anti-inflammatory drugs, and agents targeting the central nervous system. evitachem.comchemimpex.com Its unique bicyclic lactam structure provides a rigid scaffold that is valuable for designing molecules with specific three-dimensional conformations to interact with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1408076-39-0 |
| Molecular Formula | C₁₂H₁₉NO₃ chembuyersguide.com |
| Molecular Weight | 225.28 g/mol chembuyersguide.comnih.gov |
Historical Context of Azabicyclo[3.2.1]octane Synthesis and Utility
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has been a topic of interest for many years due to its presence in biologically active tropane alkaloids. ehu.esrsc.org Historically, these compounds were obtained by isolation from plants. ehu.es However, the need for structural analogs and more efficient production led to the development of numerous synthetic methodologies. ehu.esresearchgate.net Early synthetic approaches often focused on the construction of the bicyclic scaffold from acyclic precursors that already contained the necessary stereochemical information. researchgate.netrsc.org More recent and advanced strategies focus on achieving stereochemical control during the ring-forming transformation itself or through the desymmetrization of achiral starting materials like tropinone (B130398) derivatives. researchgate.netrsc.org The development of these synthetic routes has been crucial for advancing the medicinal chemistry of tropane analogs and other compounds based on the 8-azabicyclo[3.2.1]octane framework. ehu.esnih.gov
Properties
IUPAC Name |
tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGXXUBCKFNNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-39-0 | |
| Record name | tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Strategies for 8 Boc 2 Oxo 8 Azabicyclo 3.2.1 Octane and Its Derivatives
Retrosynthetic Analysis of the 8-Azabicyclo[3.2.1]octane-2-one System
A retrosynthetic analysis of the 8-azabicyclo[3.2.1]octane-2-one core reveals several strategic disconnections that lead back to simpler, more readily available precursors. The bicyclic nature of the framework suggests that key bond-forming reactions will involve intramolecular cyclizations, cycloadditions, or rearrangement reactions.
One primary disconnection breaks the C1-N8 and C5-N8 bonds, conceptually unfolding the bicyclic system into a functionalized piperidine (B6355638) (a six-membered ring) or a cyclopentane (B165970) (a five-membered ring) derivative. This approach forms the basis for intramolecular cyclization strategies, such as the Mannich reaction or nucleophilic substitution, where a suitably functionalized side chain on the monocyclic precursor is used to form the second ring. rsc.org
Another retrosynthetic approach involves [3+2] or [4+3] cycloaddition reactions. ehu.esresearchgate.net Here, the bicyclic system is disconnected into two components that can be joined in a concerted or stepwise manner to rapidly assemble the core structure. For instance, the framework can be viewed as the adduct of an azomethine ylide and an alkene, a common strategy for building nitrogen-containing rings.
Finally, rearrangement strategies offer a powerful retrosynthetic pathway. The 8-azabicyclo[3.2.1]octane skeleton can be seen as an expanded or rearranged version of a more constrained bicyclic system, such as a bicyclo[2.2.1]heptane (norbornane) derivative. rsc.org This suggests that reactions like the Beckmann rearrangement of a norbornanone oxime could be a viable synthetic route, involving the migration of a bridgehead carbon to form the seven-membered ring of the azabicyclic system. rsc.org
Foundational Synthetic Approaches to the Azabicyclo[3.2.1]octane Skeleton
A variety of synthetic methodologies have been developed to construct the 8-azabicyclo[3.2.1]octane core, ranging from classical cyclization reactions to modern catalytic processes.
Intramolecular Cyclization Reactions (e.g., from Cyclopentanes and Piperidine Derivatives)
The construction of the 8-azabicyclo[3.2.1]octane skeleton is frequently achieved through intramolecular cyclization, where a single precursor molecule containing all the necessary atoms undergoes a ring-closing reaction. This strategy often employs functionalized cyclopentane or piperidine derivatives as the starting materials. rsc.org
One of the earliest examples involved treating an N-chloroamine derivative in a methanolic solution with silver nitrate (B79036) to induce cyclization. rsc.org More contemporary methods often rely on powerful bond-forming reactions like the intramolecular Mannich reaction. In this approach, an amino diketone derivative, upon treatment with an acid and an organocatalyst like L-proline, cyclizes to form the bicyclic core.
Another effective method is the intramolecular 1,4-addition of a secondary amine to an α,β-unsaturated ketone within a cyclopentane system, which directly forges the bicyclic framework. rsc.org These cyclization strategies are fundamental to the synthesis of this important scaffold.
Cascade and Domino Reactions for Bicyclic Lactam Formation (e.g., Hypervalent Iodine-Mediated)
Cascade, or domino, reactions provide an elegant and efficient means of constructing complex molecules like the azabicyclo[3.2.1]octane system in a single synthetic operation. These reactions involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next.
A notable example is the use of hypervalent iodine reagents to initiate a domino reaction. acs.orgnih.gov The synthesis of related 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives has been achieved from β-keto allylamines through an oxidation-cyclization cascade mediated by a hypervalent iodine reagent. acs.orgnih.govacs.org This process demonstrates the power of these reagents to trigger complex bond-forming sequences under mild conditions.
Other cascade approaches include the microwave-assisted, stereoselective 6π-electrocyclic ring-opening of a cyclopropanated pyrrole, followed by a Huisgen [3+2]-cycloaddition. researchgate.net This sequence rapidly builds the bicyclic framework with good stereocontrol. researchgate.net
Rearrangement Reactions (e.g., Beckmann, Norbornadiene, Bicyclo[2.2.1]heptane Rearrangements)
Rearrangement reactions offer a powerful, albeit sometimes complex, pathway to the 8-azabicyclo[3.2.1]octane core by altering the connectivity of a precursor molecule. These methods typically involve the expansion or reorganization of a different bicyclic system. rsc.org
The Beckmann rearrangement is a classic example, where an oxime derived from a ketone is treated with acid to induce a rearrangement to an amide (lactam). The first application to this system involved the rearrangement of a norcamphor (B56629) (bicyclo[2.2.1]heptan-2-one) derived oxime. rsc.orgresearchgate.net Under acidic conditions, the bridgehead C–C bond migrates to the nitrogen atom, expanding the six-membered ring of the norbornane (B1196662) system into the seven-membered ring of the 2-azabicyclo[3.2.1]octan-3-one. rsc.orgmasterorganicchemistry.com While yields and regioselectivity can be challenging, this remains a useful protocol. rsc.orgcore.ac.uk
Other rearrangements, such as those involving norbornadiene cascades and rearrangements of aminyl radicals derived from 7-azabicyclo[2.2.1]heptane systems, have also been explored to generate the desired bicyclic framework. rsc.org
Palladium(II)-Catalyzed Intramolecular Cyclization Pathways
Palladium catalysis has emerged as a versatile tool for constructing heterocyclic systems. In the context of the azabicyclo[3.2.1]octane skeleton, Pd(II)-catalyzed intramolecular cyclizations are particularly effective. These reactions often proceed through a Wacker-type mechanism, where the palladium catalyst activates a double bond towards nucleophilic attack by the nitrogen atom. nih.gov
One reported synthesis utilizes a palladium-catalyzed intramolecular cyclization of a hydrazine (B178648) derivative to yield a 2-azabicyclo[3.2.1]octan-3-one with high efficiency. rsc.org Such methods are valuable for their mild reaction conditions and functional group tolerance. While not a skeleton-forming reaction, the utility of palladium catalysis is also seen in the transannular C-H functionalization of pre-formed azabicyclo[3.2.1]octane systems, highlighting the powerful bond-forming capabilities of this transition metal. google.com
| Catalyst System | Substrate Type | Reaction Type | Product | Ref |
| Pd(OAc)₂ / Ligand | Hydrazine derivative | Intramolecular Cycloaddition | 2-Azabicyclo[3.2.1]octan-3-one | rsc.org |
| Pd(OCOCF₃)₂ / Chiral Ligand | Olefinic Tosylamide | Aza-Wacker Cyclization | Dihydroindole | nih.gov |
Stereoselective and Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octane Frameworks
Given the biological importance of specific stereoisomers of tropane (B1204802) alkaloids, the development of stereoselective and enantioselective syntheses for the 8-azabicyclo[3.2.1]octane core is of paramount importance. ehu.es Methodologies can be broadly classified into two main categories: the desymmetrization of achiral or meso starting materials, and the de novo construction of the bicyclic scaffold using asymmetric catalysis or chiral auxiliaries. ehu.esresearchgate.netrsc.org
Desymmetrization of Tropinone (B130398) Derivatives: Tropinone, a simple and achiral member of the family, is an ideal substrate for desymmetrization reactions. One powerful approach involves the use of a chiral palladium catalyst to perform an asymmetric allylic alkylation on the enolate of a tropinone derivative, thereby creating a chiral center with high enantioselectivity. ehu.es Another strategy is the proline-catalyzed desymmetrizative intramolecular aldol (B89426) reaction, which can set key stereocenters effectively.
De Novo Enantioselective Construction: This approach builds the chiral bicyclic framework from simpler, often acyclic, precursors. A variety of asymmetric reactions have been employed:
Asymmetric 1,3-Dipolar Cycloadditions: The reaction of cyclic azomethine ylides with dipolarophiles, catalyzed by a dual system comprising a rhodium(II) complex and a chiral Lewis acid, can produce highly enantioenriched 8-azabicyclo[3.2.1]octanes. nih.govrsc.org
Chiral Phosphoric Acid Catalysis: The pseudotransannular ring-opening of a meso-epoxide derived from 1-aminocyclohept-4-ene, catalyzed by a chiral phosphoric acid, directly generates the 8-azabicyclo[3.2.1]octane scaffold with excellent stereocontrol. researchgate.net
Rhodium-Catalyzed [4+3] Cycloaddition: Chiral rhodium catalysts can mediate the enantioselective (4+3) cycloaddition between pyrroles and vinyl diazoacetates to construct the bicyclic core with high enantiomeric excess. ehu.es
These advanced strategies provide access to optically pure 8-azabicyclo[3.2.1]octane derivatives, which are crucial for the synthesis of specific tropane alkaloids and the exploration of their structure-activity relationships.
| Method | Catalyst / Reagent | Substrate | Yield | Stereoselectivity (ee/dr) | Ref |
| Asymmetric Allylic Alkylation | Chiral Palladium Complex / LiHMDS | N-protected tropinone | - | up to 96% ee | ehu.es |
| Asymmetric 1,3-Dipolar Cycloaddition | Rh(II) complex / Chiral Lewis Acid | Cyclic azomethine ylide | - | up to 99% ee, >99:1 dr | rsc.org |
| Pseudotransannular Ring Opening | Chiral Phosphoric Acid | meso-epoxycycloheptylamine | - | Excellent | researchgate.net |
| Rhodium-Catalyzed [4+3] Cycloaddition | Rh₂(PTAD)₄ | Pyrrole / Vinyl diazoacetate | 64-79% | 84-97% ee | ehu.es |
Chiral Auxiliary-Based Methods and Enantiopure Precursors (e.g., from Quinic Acid, Phenylglycinol, Pyroglutamic Acid)
The use of chiral auxiliaries and enantiopure starting materials from the chiral pool represents a robust strategy for introducing stereocenters with high fidelity.
Quinic Acid: (-)-Quinic acid, a readily available natural product, has been utilized as a chiral precursor for the synthesis of the 8-azabicyclo[3.2.1]octane framework. Its transformation into an azidosulfate intermediate paves the way for the preparation of N-protected 8-azabicyclo[3.2.1]octane derivatives, which have not been previously obtained in an optically pure form. Subsequent reduction can yield enantiopure tropan-6α-ol documentsdelivered.com.
Phenylglycinol: (R)-Phenylglycinol is a versatile chiral auxiliary employed in the asymmetric synthesis of α-amino acids. In the context of synthesizing bicyclic lactams, its application in diastereoselective Strecker reactions to form α-amino carbonitriles is a notable example. The high diastereoselectivity is often thermodynamically controlled, and the auxiliary can be readily cleaved, making it a practical choice for large-scale synthesis lookchem.comresearchgate.netresearchgate.net.
Pyroglutamic Acid: (S)-Pyroglutamic acid, derived from glutamic acid, is an inexpensive and highly versatile chiral synthon for the synthesis of a variety of bioactive molecules dntb.gov.uaresearchgate.net. It serves as a precursor for α,β-unsaturated bicyclic lactams, which are valuable substrates in cycloaddition reactions, affording excellent regio- and diastereocontrol researchgate.net. The inherent chirality of pyroglutamic acid provides a strategic advantage in the asymmetric synthesis of complex nitrogen-containing heterocycles dntb.gov.uaresearchgate.netnih.gov.
| Chiral Precursor | Key Synthetic Application | Advantage | Reference |
|---|---|---|---|
| (-)-Quinic Acid | Synthesis of enantiopure 8-azabicyclo[3.2.1]octane derivatives | Readily available natural product, provides access to optically pure tropanols. | documentsdelivered.com |
| (R)-Phenylglycinol | Chiral auxiliary in diastereoselective Strecker synthesis of α-amino acids | High diastereoselectivity, facile removal of the auxiliary. | lookchem.comresearchgate.netresearchgate.net |
| (S)-Pyroglutamic Acid | Precursor for chiral α,β-unsaturated bicyclic lactams for cycloadditions | Inexpensive, versatile, and provides excellent stereocontrol in subsequent reactions. | dntb.gov.uaresearchgate.netnih.gov |
Desymmetrization of Achiral Tropinone Derivatives (e.g., via Chiral Lithium Amide Promoted Reactions)
A powerful strategy for the enantioselective synthesis of tropane derivatives involves the desymmetrization of achiral tropinone precursors. Chiral lithium amides have proven to be effective reagents for this purpose researchgate.netehu.esresearchgate.netrsc.orgresearchgate.net. These strong, non-nucleophilic bases can selectively deprotonate one of two enantiotopic protons in tropinone, leading to the formation of a chiral enolate. Subsequent trapping of this enolate with an electrophile yields an enantiomerically enriched product rsc.orgresearchgate.netnih.gov.
The enantioselectivity of these reactions is often influenced by the presence of additives such as lithium chloride, which can affect the aggregation state and reactivity of the chiral lithium amide . The choice of the chiral amine precursor for the lithium amide is also critical in determining the degree of stereocontrol researchgate.net. This methodology has been successfully applied to the synthesis of various tropane alkaloids and their analogues researchgate.net.
| Chiral Base | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| (R,R)-Lithium bis(1-phenylethyl)amide | Enantioselective deprotonation followed by aldol reaction | Improved enantioselectivity in the presence of LiCl. | |
| Chiral Lithium Amides | Asymmetric deprotonation | Provides access to enantiomerically enriched tropane derivatives. | researchgate.netehu.esresearchgate.netrsc.orgresearchgate.net |
Asymmetric Catalytic Approaches for Scaffold Construction (e.g., Organocatalysis, Brønsted Acid-Catalyzed Cycloadditions)
Asymmetric catalysis offers an efficient and atom-economical approach to the synthesis of chiral molecules. Both organocatalysis and Brønsted acid catalysis have emerged as powerful tools for the construction of the 8-azabicyclo[3.2.1]octane scaffold rsc.orgsci-hub.se.
Organocatalysis: Organocatalytic methods provide a metal-free alternative for asymmetric synthesis. For instance, chiral primary aminothioureas, in combination with an achiral thiourea, have been shown to promote highly enantioselective intermolecular [5+2] cycloadditions, leading to the formation of 8-oxabicyclo[3.2.1]octane derivatives, which are structurally related to the target compound nih.gov. This dual catalyst system effectively controls the stereochemical outcome of the reaction nih.gov.
Brønsted Acid-Catalyzed Cycloadditions: Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze enantioselective cycloaddition reactions researchgate.netrsc.orgnih.govbeilstein-journals.orgehu.eusfrontiersin.org. These catalysts can activate substrates towards nucleophilic attack and control the stereochemistry of the transition state. Transannular [3+2] cycloadditions of cycloalkenone hydrazones catalyzed by chiral Brønsted acids have been used to synthesize enantiomerically pure bicyclic 1,3-diamines beilstein-journals.org.
| Catalytic Approach | Catalyst Example | Reaction Type | Advantage | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral primary aminothiourea/achiral thiourea | Intermolecular [5+2] cycloaddition | Metal-free, high enantioselectivity. | nih.gov |
| Brønsted Acid Catalysis | BINOL-derived phosphoric acids | Transannular [3+2] cycloaddition | Enantioselective formation of bicyclic systems. | beilstein-journals.org |
Diastereoselective Synthesis of Functionalized Bicyclic Lactams
The diastereoselective synthesis of functionalized bicyclic lactams is a crucial step in the preparation of complex tropane derivatives. Various strategies have been developed to control the relative stereochemistry of multiple stereocenters within the 8-azabicyclo[3.2.1]octane framework nih.govacs.orgnih.gov.
Gold(I) catalysis has been employed in a domino process involving cyclization and semi-pinacol rearrangements to construct the related oxabicyclo[3.2.1]octane scaffold with high diastereoselectivity nih.gov. This approach allows for the assembly of multiple bonds in a single operation. Furthermore, the intramolecular Mannich cyclization of N-sulfinyl β-amino ketone ketals provides a valuable method for the asymmetric synthesis of substituted tropinones nih.gov. The sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the cyclization nih.gov.
Targeted Synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
The specific synthesis of this compound often involves the modification of readily available tropane precursors and leverages the strategic use of protecting groups.
Conversion from N-Boc-Tropin-3-one and Related Tropane Derivatives
A common and practical route to this compound involves the conversion of N-Boc-tropin-3-one researchgate.net. This starting material can be subjected to a variety of chemical transformations to introduce the desired oxo functionality at the 2-position. The synthesis often involves the enantioselective construction of the bicyclic scaffold, which can be achieved through methods such as the desymmetrization of tropinone derivatives or the cyclization of acyclic precursors evitachem.com.
Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Synthetic Routes
The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in the synthesis of this compound and its derivatives nih.govresearchgate.netnumberanalytics.comnumberanalytics.comresearchgate.netnih.gov. The Boc group is widely used to protect the nitrogen atom of the tropane skeleton for several key reasons:
Modulation of Reactivity: The Boc group deactivates the nitrogen atom, preventing its participation in undesired side reactions during subsequent synthetic steps numberanalytics.com.
Enhanced Solubility and Stability: The presence of the Boc group often improves the solubility of intermediates in organic solvents and enhances their stability during purification processes like chromatography .
Directing Group Effects: The steric bulk of the Boc group can influence the stereochemical outcome of reactions at adjacent positions on the bicyclic scaffold .
Facile Removal: The Boc group can be readily removed under acidic conditions, allowing for the deprotection of the nitrogen atom at a later stage of the synthesis to enable further functionalization numberanalytics.com.
The strategic introduction and removal of the Boc group are essential for the successful execution of multi-step syntheses of complex tropane-based molecules numberanalytics.comnumberanalytics.com.
Functional Group Transformations and Derivatization of the Bicyclic Lactam
The strategic derivatization of the this compound core is crucial for developing novel compounds with tailored properties. The inherent reactivity of the lactam carbonyl, coupled with the potential for substitution on the bicyclic framework, provides a rich platform for synthetic exploration.
The lactam carbonyl group at the C-2 position is a prime site for a variety of chemical transformations. Standard lactam chemistry can be applied to this scaffold to introduce new functional groups and modify the core structure.
Key transformations at the C-2 position include nucleophilic additions and reductions. While literature specifically detailing these reactions on the 8-Boc-2-oxo substrate is focused, the existence of derivatives such as 8-Boc-8-azabicyclo[3.2.1]octan-2-amine suggests that the conversion of the carbonyl group into an amino group is a feasible and utilized synthetic route. This transformation can typically be achieved through methods like reductive amination or the reduction of an intermediate oxime.
Furthermore, reactions with organometallic reagents, such as Grignard or organolithium reagents, are anticipated to proceed via 1,2-addition to the carbonyl. This would generate a hemiaminal intermediate that could be further elaborated. Studies on related azabicyclo[3.2.1]octanone systems have demonstrated the viability of nucleophilic additions with Grignard reagents to carbonyl groups within the scaffold. nih.gov For instance, the reaction of N-protected 8-azabicyclo[3.2.1]octan-3-one with 3-methoxyphenyl (B12655295) magnesium bromide has been reported as a key step in the synthesis of mu opioid receptor antagonists. google.com Such reactions open pathways to C-2 alkylated or arylated derivatives.
Table 1: Potential Modifications at the C-2 Lactam Carbonyl
| Transformation | Reagents/Conditions | Product Type |
|---|---|---|
| Reductive Amination | 1. H₂N-OH; 2. Reducing agent (e.g., H₂, Pd/C) | C-2 Amino derivative |
| Nucleophilic Addition | Grignard Reagents (R-MgX) or Organolithiums (R-Li) | C-2 Substituted hemiaminal |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | 8-Boc-8-azabicyclo[3.2.1]octane |
| Thionation | Lawesson's Reagent | C-2 Thiolactam |
A significant derivatization strategy involves the introduction of a carboxylic acid methyl ester group, particularly at the C-6 position, to yield 8-N-Boc-2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester. This compound is a highly valuable intermediate in medicinal chemistry. chemimpex.com The presence of the ester functionality provides a handle for further modifications, such as amide bond formation or reduction to an alcohol, while the Boc-protected nitrogen allows for controlled reactions elsewhere in the molecule. chemimpex.com
This specific derivative is instrumental in the development of novel therapeutic agents, including analgesics and anti-inflammatory drugs. chemimpex.com The unique bicyclic framework combined with the ester group contributes to desirable pharmacokinetic properties like enhanced solubility and bioavailability. chemimpex.com
Table 2: Profile of 8-N-Boc-2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester
| Property | Data |
|---|---|
| IUPAC Name | 8-tert-butyl 6-methyl 2-oxo-8-azabicyclo[3.2.1]octane-6,8-dicarboxylate |
| CAS Number | 1447603-96-4 |
| Molecular Formula | C₁₄H₂₁NO₅ |
| Key Application | Intermediate in pharmaceutical synthesis |
Beyond the C-2 and C-6 positions, the 8-azabicyclo[3.2.1]octane scaffold allows for a range of post-cyclization modifications at other carbon atoms. The ability to selectively functionalize the bicyclic core after its construction is a powerful tool for creating diverse molecular libraries.
Research into neurokinin-1 (NK1) receptor antagonists has led to the development of derivatives with acidic substituents at the C-6 position. nih.gov These modifications have been shown to yield compounds with high affinity for the target receptor. Similarly, the C-3 position has been a target for derivatization. For instance, the substitution of a hydroxyl group at C-3 with various aryl ethers has been explored in the synthesis of monoamine reuptake inhibitors. google.com These transformations often begin with a corresponding ketone or alcohol on the bicyclic frame, which is then elaborated. While these examples may start from precursors other than the C-2 lactam, the synthetic principles demonstrate the accessibility of various positions on the core scaffold for functionalization.
Table 3: Examples of Selective Functionalization on the 8-Azabicyclo[3.2.1]octane Core
| Position | Functionalization | Reagents/Reaction Type | Resulting Compound Class | Reference |
|---|---|---|---|---|
| C-3 | Aryl Ether Substitution | Mitsunobu Reaction | Monoamine Reuptake Inhibitors | google.com |
| C-3 | Aryl Group Addition | Grignard Reaction | Mu Opioid Receptor Antagonists | google.com |
| C-6 | Introduction of Acidic Groups | Multi-step synthesis | NK1 Antagonists | nih.gov |
Conformational Analysis and Stereochemical Control in Azabicyclo 3.2.1 Octane Systems
Fundamental Stereochemical Aspects of the Bicyclo[3.2.1]octane Ring System
The bicyclo[3.2.1]octane framework is a bridged bicyclic system consisting of an eight-carbon skeleton. This structure is composed of a six-membered ring fused to a five-membered ring, or alternatively, can be viewed as a cyclohexane (B81311) ring bridged by a methylene (B1212753) group between carbons 1 and 5. The unique architecture of this system imparts specific stereochemical properties. ontosight.ai Its structure is not planar and typically exists in a chair-like conformation for the six-membered ring portion. The bicyclic nature of the molecule introduces significant conformational constraints, which in turn influences its reactivity and the stereochemical outcome of its reactions. ontosight.aimdpi.com The stereochemistry of reactions involving this system often exhibits a high degree of specificity. For instance, reactions such as epoxidation and catalytic reduction on bicyclo[3.2.1]octene derivatives have been shown to occur preferentially from the exo-face of the molecule. rsc.org
Endo/Exo Stereochemistry of Substituents on the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane core is the central structure of tropane (B1204802) alkaloids and numerous synthetic analogues. ehu.es In this system, the nitrogen atom is at one of the bridgehead positions. Substituents on the carbon skeleton, particularly on the ethylene (B1197577) bridge (C-2, C-3, C-4) and the ethano bridge (C-6, C-7), are designated with endo or exo stereochemistry. google.com
A substituent is defined as exo if it is oriented towards the larger six-membered ring (C1-C2-C3-C4-C5-N8). Conversely, a substituent is designated as endo if it is directed away from this larger ring and towards the smaller bridge (C1-C7-C6-C5-N8). This stereochemical distinction is crucial as it significantly influences the molecule's biological activity and interaction with target receptors. acs.org For example, in a study of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the endo-stereoisomer of a substituted 8-azabicyclo[3.2.1]octane derivative showed potent submicromolar activity, whereas the corresponding exo-diastereoisomer was found to be completely inactive. acs.org This highlights the critical role of precise stereochemical control in the design of bioactive molecules based on this scaffold.
N-Invertomer Stereochemistry in N-Substituted Nortropanones and Related Analogues
In N-substituted 8-azabicyclo[3.2.1]octane systems, such as nortropanones, the substituent on the nitrogen atom can adopt two distinct stereochemical orientations due to nitrogen inversion. These are termed N-invertomers and are typically described as axial or equatorial. The axial invertomer has the N-substituent oriented towards the six-membered ring, while the equatorial invertomer has the substituent pointing away from it. The relative stability and population of these N-alkyl invertomers can significantly affect the molecule's reactivity and its interactions with biological targets. academie-sciences.fr
Historically, NMR studies in chloroform (B151607) suggested a preference for the axial orientation for N-substituents in tropinone (B130398). academie-sciences.fr However, more recent and comprehensive studies combining NMR spectroscopy and Density Functional Theory (DFT) calculations have provided a more nuanced understanding. academie-sciences.fr For instance, a computational and spectroscopic study of tropinone in the gas phase indicated a 2:1 preference for the equatorial conformer. academie-sciences.fr In polar protic solvents like D₂O, the equatorial-to-axial invertomer ratio for deuterotropinone deuterochloride was determined to be 4.2, showing a clear preference for the equatorial position. academie-sciences.fr The choice of solvent and the nature of other substituents on the ring can influence this equilibrium. academie-sciences.fr
Conformational Rigidity and Molecular Constraint Imparted by the Bicyclic Lactam Structure
The incorporation of a lactam (a cyclic amide) into a bicyclic framework, as seen in 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, introduces significant conformational rigidity. nih.gov This rigidity is a key strategy in medicinal chemistry to lock a molecule into a specific, biologically active conformation. By reducing the number of accessible conformations, the entropic penalty for binding to a receptor is minimized, which can lead to enhanced potency and selectivity. researchgate.net
The bicyclic structure itself constrains the molecule, and the planarity of the amide bond within the lactam ring further reduces its flexibility. This molecular constraint is valuable for designing peptidomimetics and other structured molecules. nih.gov Molecular modeling studies have shown that using a conformationally restricted lactam moiety can alter how a molecule fits into a binding pocket, potentially exposing new beneficial interactions that are not possible with more flexible linear analogues. nih.gov This enforced rigidity is a powerful tool for probing structure-activity relationships and optimizing ligand design. researchgate.net
Theoretical and Computational Studies on Conformational Preferences and Stereoselectivity
Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and stereoselectivity of 8-azabicyclo[3.2.1]octane systems. montclair.edu These studies provide insights into the relative stabilities of different conformers (e.g., chair vs. boat forms of the six-membered ring) and N-invertomers (axial vs. equatorial). academie-sciences.frmontclair.edu
Computational models can accurately predict the outcomes of stereoselective reactions. For example, calculations have been used to determine the free energies of transition states in aldol (B89426) addition reactions involving tropinone, allowing for the prediction of the reaction's diastereoselective and enantioselective outcomes under various conditions. researchgate.net Furthermore, computational investigations have been essential in elucidating the N-invertomer distributions in different solvents, corroborating experimental NMR data. academie-sciences.frresearchgate.net In more complex scenarios, such as predicting the product ratios of reactions with multiple possible transition state conformers, computational protocols have been developed to process large conformational ensembles, thereby improving the accuracy of selectivity predictions. nih.gov These theoretical studies are invaluable for rationalizing observed reactivity and for the rational design of new synthetic routes and novel bioactive molecules. academie-sciences.frresearchgate.net
| System/Template | Conformation 1 | Conformation 2 | Energy Difference (ΔE) | Favored Conformation | Reference |
| Tropinone (gas phase) | Equatorial N-Me | Axial N-Me | ~0.4 kcal/mol | Equatorial (2:1 ratio) | academie-sciences.fr |
| C-3 Substituted Tropanes (CFCl₃ solution) | Equatorial N-Substituent | Axial N-Substituent | 0.62–1.2 kcal/mol | Equatorial | academie-sciences.fr |
| [3.2.1]-3-azabicyclic diamine (unsubstituted) | Chair-like | Boat-like | 1.8 kcal/mol | Chair-like | montclair.edu |
| [3.2.1]-3-aza-8-oxy-bicyclic diamine (unsubstituted) | Chair-like | Boat-like | 4.8 kcal/mol | Chair-like | montclair.edu |
Advanced Spectroscopic and Analytical Characterization for Bicyclic Lactams
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis (e.g., 1H, 13C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, while 2D NMR techniques (like COSY and HSQC) establish connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The rigid bicyclic structure results in distinct signals for most protons, even those on adjacent methylene (B1212753) groups. The bridgehead protons (at C1 and C5) typically appear as complex multiplets. The protons on the carbon adjacent to the lactam carbonyl (C3) are expected to be shifted downfield due to the electron-withdrawing effect of the carbonyl group. The large tert-butyl (Boc) group will produce a characteristic sharp singlet, integrating to nine protons, in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The two carbonyl carbons—one from the lactam and one from the Boc protecting group—are expected to resonate at the lowest field (typically >150 ppm). researchgate.net The quaternary carbon of the Boc group appears around 80 ppm, while the methyl carbons of the Boc group are found in the upfield region (~28 ppm). The remaining sp³-hybridized carbons of the bicyclic skeleton will appear in the intermediate region of the spectrum.
While specific, published spectral data for this exact compound is not widely available, the expected chemical shifts can be estimated based on its structure and data from analogous compounds. nih.govpdx.edu
Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Boc (-C(CH₃)₃) | ~1.45 | Singlet (s) |
| Bicyclic CH, CH₂ | 1.80 - 4.50 | Multiplets (m) |
| Bridgehead CH | ~2.60 - 3.00 | Multiplet (m) |
Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Lactam C=O (C2) | ~175 |
| Boc C=O | ~154 |
| Boc C(CH₃)₃ | ~80 |
| Boc C(CH₃)₃ | ~28 |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry is employed to confirm the molecular weight and investigate the structural components of the molecule through fragmentation analysis. With a molecular formula of C₁₂H₁₉NO₃, this compound has a molecular weight of approximately 225.28 g/mol . bldpharm.comamadischem.com
Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z ≈ 226.3. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.
The fragmentation pattern in MS/MS analysis provides structural confirmation. Key fragmentation pathways for this molecule include:
Loss of the Boc group: The tert-butoxycarbonyl group is thermally labile and readily undergoes fragmentation. Common losses include isobutylene (B52900) (56 Da) leading to a fragment ion, or the entire Boc group (100 Da) through the loss of isobutylene and CO₂.
Ring Cleavage: The bicyclic core can undergo characteristic fragmentation, such as retro-Diels-Alder type reactions or cleavage at the bonds adjacent to the nitrogen atom and carbonyl group, providing further evidence for the azabicyclo[3.2.1]octane skeleton.
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Characteristic Functional Group Signatures (e.g., Lactam Carbonyl Stretching Frequency)
Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
For this compound, the most prominent absorption bands are associated with the carbonyl groups:
Lactam Carbonyl (C=O) Stretch: The carbonyl group within the six-membered lactam ring is expected to show a strong absorption band. Ring strain and electronic effects influence its position, but it typically appears in the range of 1660-1690 cm⁻¹. pg.edu.pl
Carbamate (Boc) Carbonyl (C=O) Stretch: The carbonyl of the Boc protecting group also produces a strong, distinct absorption band, typically at a higher frequency than the lactam, often between 1690-1720 cm⁻¹.
C-N Stretch: The stretching vibration of the C-N bonds within the bicyclic amine and amide structure will appear in the fingerprint region, typically around 1200-1300 cm⁻¹.
C-H Stretch: Absorptions corresponding to sp³ C-H stretching from the bicyclic frame and the Boc group will be visible in the 2850-3000 cm⁻¹ region.
Characteristic IR Absorption Frequencies
| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbamate Carbonyl | C=O | ~1700 | Strong |
| Lactam Carbonyl | C=O | ~1680 | Strong |
| Alkyl C-H | C-H | 2850 - 3000 | Medium-Strong |
X-ray Crystallography for Definitive Three-Dimensional Structural Analysis and Absolute Configuration Assignment
X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a single crystal. This technique can confirm the connectivity, bond lengths, bond angles, and the solid-state conformation of the 8-azabicyclo[3.2.1]octane core.
For related azabicyclo[3.2.1]octane systems, crystallographic studies have confirmed that the bicyclic structure adopts a rigid conformation where the six-membered piperidine (B6355638) ring is in a chair-like form and the five-membered ring is in an envelope or twisted conformation. The Boc group, due to its steric bulk, would have a defined spatial orientation relative to the bicyclic system. If an enantiomerically pure sample is crystallized, X-ray crystallography can also be used to determine the absolute configuration of the chiral centers. While a specific crystal structure for this compound is not publicly documented, analysis of analogous structures provides a reliable model for its 3D conformation.
Chromatographic Techniques for Separation, Purification, and Stereoisomer Analysis (e.g., HPLC, Chiral HPLC)
Chromatographic methods are essential for the purification of this compound and for the analysis of its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the target compound from nonpolar and polar impurities. Purity is determined by integrating the peak area of the compound relative to all other peaks detected by a UV detector.
Chiral HPLC: Since the 8-azabicyclo[3.2.1]octane scaffold is chiral, methods to separate its enantiomers are critical, especially in pharmaceutical applications. Chiral HPLC, using a chiral stationary phase (CSP), is the preferred method for this analysis. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in resolving the enantiomers of such bicyclic amines. uni-regensburg.de The choice of mobile phase, typically a mixture of alkanes (like heptane (B126788) or hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for achieving baseline separation of the enantiomeric peaks. uni-regensburg.de
Typical Chiral HPLC Conditions for a Related Compound
| Parameter | Condition |
|---|---|
| Column | Phenomenex Lux Cellulose-1 uni-regensburg.de |
| Mobile Phase | n-heptane/isopropanol (e.g., 70:30) uni-regensburg.de |
| Flow Rate | 0.5 - 1.0 mL/min |
Academic Applications and Research Implications of 8 Boc 2 Oxo 8 Azabicyclo 3.2.1 Octane As a Scaffold
Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides Utilizing the Bicyclic Lactam Motif
The quest for therapeutic agents with improved pharmacokinetic profiles over natural peptides has led to the development of peptidomimetics, compounds that mimic the structure and function of peptides. The bicyclic lactam motif of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane serves as an excellent starting point for creating conformationally constrained peptide mimics. The rigid framework helps to lock the peptide backbone into a specific bioactive conformation, which can lead to enhanced binding affinity and selectivity for a target receptor or enzyme.
The incorporation of such scaffolds can induce specific secondary structures, such as β-turns and helical arrangements, which are crucial for molecular recognition in many biological processes. For instance, δ-amino acids constrained by a 3-aza-6,8-dioxabicyclo[3.2.1]octane-based scaffold have been synthesized to act as dipeptide isosteres, capable of mimicking Gly-Asn dipeptide sequences. researchgate.netresearchgate.net This approach allows for the creation of peptidomimetics with predictable and stable three-dimensional structures.
The synthesis of these peptidomimetics often involves the use of standard peptide coupling techniques, where the bicyclic lactam is treated as a constrained amino acid. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is compatible with common peptide synthesis strategies, allowing for the stepwise addition of other amino acids or functional groups.
Development of Advanced Synthetic Building Blocks for Complex Molecular Architectures
This compound and its derivatives are versatile intermediates in the synthesis of complex molecular architectures. evitachem.comlookchem.com The presence of the Boc protecting group allows for selective chemical modifications at other positions of the bicyclic system. chemimpex.com For example, the related compound, 8-N-Boc-2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester, is a key intermediate in the synthesis of a variety of pharmaceutical agents, including analgesics and anti-inflammatory drugs. chemimpex.com
The rigid scaffold can be functionalized to introduce a range of pharmacophoric elements, leading to the development of libraries of compounds for high-throughput screening. The synthesis of such libraries often starts with the functionalization of the bicyclic core, followed by the introduction of diversity-oriented side chains. This approach has been used to create libraries of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold.
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a significant area of research, as the stereochemistry of the final molecule is often critical for its biological activity. researchgate.netehu.esrsc.org Various synthetic strategies have been developed to access enantiomerically pure derivatives, which are then used as building blocks for more complex targets. researchgate.netehu.esrsc.org
Structural Influence of the Azabicyclo[3.2.1]octane Scaffold on Molecular Recognition and Ligand Design Principles
The rigid nature of the 8-azabicyclo[3.2.1]octane scaffold has a profound impact on molecular recognition and ligand design. By restricting the conformational freedom of a molecule, this scaffold can pre-organize the pharmacophoric groups in a conformation that is optimal for binding to a biological target. This can lead to a significant increase in binding affinity and selectivity.
X-ray crystallography and computational modeling studies have provided valuable insights into the structural influence of this scaffold. For example, X-ray crystal structures of dopamine (B1211576) D2-like receptor ligands based on the 3-aryl-8-azabicyclo[3.2.1]octan-3-ol framework have revealed a unique low-energy conformation of the side chain at the 8-position, which helps to explain the observed structure-activity relationships. nih.gov These studies have shown that subtle changes in the orientation of substituents on the bicyclic ring can lead to significant differences in binding affinity and receptor subtype selectivity. nih.gov
The insights gained from these structural studies are being used to guide the design of new ligands with improved pharmacological profiles. For example, 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed for 8-azabicyclo[3.2.1]octane analogs as muscarinic receptor antagonists, which can be used to predict the activity of new compounds and guide their design. nih.gov
Bioisosteric Replacements and Scaffold Hopping Strategies with Bicyclic Lactams in Chemical Biology Research
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to optimize the properties of a lead compound. Bicyclic lactams, such as this compound, can serve as bioisosteric replacements for other cyclic or acyclic moieties in a molecule. For example, a bicyclic lactam could be used to replace a proline residue in a peptide, thereby introducing conformational constraint and potentially improving metabolic stability.
Scaffold hopping is another powerful strategy in medicinal chemistry where the core structure of a known active compound is replaced with a different scaffold to identify new chemical series with similar biological activity but potentially improved properties. The 8-azabicyclo[3.2.1]octane scaffold has been successfully used in scaffold hopping approaches. For instance, in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, constraining a piperidine (B6355638) ring into the more rigid 8-azabicyclo[3.2.1]octane scaffold resulted in a significant boost in potency. nih.govacs.org This demonstrates the potential of this bicyclic system to serve as a valuable scaffold for the discovery of new therapeutic agents.
The application of these strategies in chemical biology research allows for the systematic exploration of chemical space and the development of novel probes and therapeutic candidates with tailored properties.
Broader Contributions of Azabicyclo 3.2.1 Octane Chemistry to Synthetic Organic Methodologies
Total Synthesis of Natural Products Featuring the Azabicyclo[3.2.1]octane Core (e.g., Tropane (B1204802) Alkaloids)
The 8-azabicyclo[3.2.1]octane scaffold is the quintessential structural feature of tropane alkaloids, a large family of over 300 natural products produced by various plant species. ehu.esbham.ac.uk These compounds exhibit a wide range of significant biological activities, particularly affecting the central nervous system, which has made them compelling targets for total synthesis. ehu.esnih.gov The pursuit of these natural products has served as a benchmark for testing the limits of existing synthetic methods and has spurred the creation of novel strategies for assembling the bicyclic core in a stereoselective manner. ehu.esresearchgate.net
A general and efficient approach to synthesizing tropane alkaloids relies on the construction of the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, which is then followed by a vinyl aziridine (B145994) rearrangement. nih.govacs.org This strategy has enabled the synthesis of six different tropane alkaloids in just 5–7 steps, showcasing its efficiency. nih.govacs.org For example, this method has produced the shortest and highest-yielding synthesis of tropacocaine and the first-ever de novo total synthesis of benzoyltropine. nih.gov
Other notable achievements include the total synthesis of the tropane alkaloid ferrugine, which was isolated from the arboreal species Darlingiana ferruginea. bham.ac.uk The synthesis involved a key base-mediated skeletal rearrangement to form the characteristic 8-azabicyclo[3.2.1]octane ring system. bham.ac.uk The development of enantioselective methods has been a major focus, with many approaches aiming to control the stereochemistry during the formation of the bicyclic architecture itself. ehu.esresearchgate.net
| Natural Product | Core Structure | Key Synthetic Strategy Highlight | Reference |
|---|---|---|---|
| Tropacocaine | 8-Azabicyclo[3.2.1]octane | Aziridination of cycloheptadiene followed by vinyl aziridine rearrangement. | nih.gov |
| Benzoyltropine | 8-Azabicyclo[3.2.1]octane | First de novo total synthesis via vinyl aziridine rearrangement. | nih.gov |
| Ferrugine | 8-Azabicyclo[3.2.1]octane | Base-mediated skeletal rearrangement. | bham.ac.uk |
| (+)-Ferruginine | 8-Azabicyclo[3.2.1]octane | Enantioselective Brønsted acid-catalyzed desymmetrization. | ehu.es |
| (–)-α-Tropanol | 8-Azabicyclo[3.2.1]octane | Enantioselective deprotonation/aldol (B89426) reaction from tropinone (B130398). | ehu.es |
Development of Novel Reaction Methodologies Applicable to Bridged Nitrogen Heterocycles
The synthetic challenges posed by bridged nitrogen heterocycles like the azabicyclo[3.2.1]octane system have been a fertile ground for methodological innovation. Key advancements have been made in ring-closing metathesis, 1,3-dipolar cycloadditions, and tandem reactions.
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the facile synthesis of bridged azabicyclic structures. acs.orgnih.gov A notable strategy involves the RCM of cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives to form azabicyclo[m.n.1]alkenes. acs.orgnih.gov This approach has been successfully applied to prepare a functionalized 8-azabicyclo[3.2.1]octane, which serves as a valuable intermediate for the synthesis of various tropane alkaloids. acs.orgnih.gov The versatility of RCM is further highlighted in its use as part of a two-stage tandem strategy for constructing highly substituted benzofused nitrogen heterocycles, where RCM is employed in the second stage to generate the heterocyclic ring. nih.gov The competition between ring-closing and ring-rearrangement metathesis has also been explored in bicyclo[3.2.1]octene systems, demonstrating the nuanced reactivity that can be controlled to yield unique polycyclic bridged frameworks. rsc.org
1,3-Dipolar Cycloadditions: This class of reactions provides an efficient route for constructing heterocyclic rings with high stereocontrol. The asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, generated from diazo imines, with dipolarophiles has been achieved using a dual rhodium(II)/chiral Lewis acid catalytic system. rsc.org This method affords optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org Similarly, azomethine ylides derived from 2(1H)-pyrazinones, known as 3-oxidopyraziniums, undergo 1,3-dipolar cycloadditions with acrylate (B77674) derivatives to yield 3,8-diazabicyclo[3.2.1]octanes. acs.org The reaction can also be applied intramolecularly; for instance, fluorinated azomethine ylides can undergo cycloaddition across an ester carbonyl to give 2,8-dioxa-6-azabicyclo[3.2.1]octane derivatives. rsc.org
Tandem Reactions: Tandem or cascade reactions, which allow for the formation of multiple chemical bonds in a single operation, offer significant advantages in efficiency and atom economy for synthesizing complex nitrogen heterocycles. nih.gov These reactions are crucial for building intricate molecular architectures from simpler starting materials. nih.gov A powerful two-stage tandem strategy for synthesizing benzofused nitrogen heterocycles combines a benzannulation cascade (involving four pericyclic reactions) with a subsequent ring-closing metathesis step to generate the final heterocyclic ring. nih.gov Reviews of tandem catalysis highlight its growing importance in synthesizing five-membered aromatic nitrogen heterocycles, demonstrating the broad applicability of these one-pot strategies in modern medicinal chemistry. mdpi.comresearchgate.net
| Methodology | Description | Application to Bridged Heterocycles | Reference |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from an acyclic diene using a metal catalyst. | Synthesis of azabicyclo[3.2.1]octane intermediates from dialkenyl piperidines. | acs.orgnih.gov |
| 1,3-Dipolar Cycloaddition | A [3+2] cycloaddition between a 1,3-dipole and a dipolarophile to form a five-membered ring. | Asymmetric synthesis of 8-oxabicyclo[3.2.1]octanes and diazabicyclo[3.2.1]octanes. | rsc.orgacs.org |
| Tandem/Cascade Reactions | A sequence of intramolecular reactions where the subsequent reaction occurs only after the formation of the intermediate from the previous step. | Efficient one-pot synthesis of complex and highly substituted benzofused nitrogen heterocycles. | nih.govnih.gov |
Strategies for Constructing Diverse Substitution Patterns and Bicyclic Derivatives
The ability to introduce a wide variety of substituents onto the azabicyclo[3.2.1]octane scaffold is critical for modulating its biological activity and for its use as a versatile building block in medicinal chemistry. The rigid, three-dimensional nature of this bicyclic core allows for the precise spatial arrangement of functional groups, making it an attractive framework for drug design. ucl.ac.uk
One key strategy involves constraining a more flexible ring system, like piperidine, into the more rigid azabicyclo[3.2.1]octane scaffold. This conformational restriction has been shown to be beneficial for biological activity, as demonstrated in the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, where an azabicyclo[3.2.1]octane core provided a five-fold boost in potency compared to its piperidine-based precursor. acs.org Structure-activity relationship (SAR) studies on this scaffold have explored a variety of substitutions on different parts of the molecule to optimize inhibitory activity. acs.org
The normorphan scaffold, which contains a 6-azabicyclo[3.2.1]octane core, is another important bicyclic system that has been developed into bifunctional building blocks for pharmaceutical research. whiterose.ac.uk The strategic placement of functional groups on this core creates vectors for diverse functionalization, allowing these building blocks to be incorporated into larger, more complex molecules. whiterose.ac.uk Methodologies such as tandem Michael-Aldol reactions have been developed to efficiently build complex, polysubstituted bicyclo[3.2.1]octane compounds with good yield and stereoselectivity in a single step, further expanding the library of accessible derivatives. ucl.ac.uk
Biocatalytic Approaches for the Production of Bicyclic Lactams
Biocatalysis offers a sustainable and highly stereoselective alternative to traditional chemical synthesis for producing chiral building blocks and complex molecules. scispace.com The use of enzymes can provide access to enantiomerically pure compounds under mild reaction conditions. semanticscholar.org
In the context of bicyclic nitrogen heterocycles, protein engineering has been applied to develop efficient biocatalysts. For example, rational design and directed evolution have been used to modify an (S)-selective transaminase for the kinetic resolution of an 8-azabicyclo[3.2.1]octane derivative, a key intermediate for neuroactive compounds. scispace.com
Furthermore, research into the biosynthesis of carbapenems has led to the engineering of enzymes for the production of functionalized bicyclic β-lactams. brad.ac.uknih.gov While not the azabicyclo[3.2.1]octane system, this work demonstrates the potential of biocatalysis in this area. Structurally guided modifications of carboxymethylproline synthases (which belong to the crotonase superfamily) allow for the stereoselective production of carbapenams with three contiguous chiral centers. brad.ac.uknih.gov Tandem enzymatic systems, combining an engineered synthase with an alkylmalonyl-CoA forming enzyme, can enhance stereocontrol and broaden the range of possible products. brad.ac.uknih.gov These advancements highlight the utility of engineered crotonases and other enzymes for the asymmetric synthesis of complex bicyclic lactams. brad.ac.uk
Future Directions and Emerging Research Frontiers for 8 Boc 2 Oxo 8 Azabicyclo 3.2.1 Octane
Innovation in Green Chemistry and Sustainable Synthetic Routes for Bicyclic Scaffolds
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For bicyclic scaffolds like 8-azabicyclo[3.2.1]octane, this involves moving away from hazardous reagents and energy-intensive conditions. A significant area of innovation is the integration of biocatalysis into synthetic pathways. Chemoenzymatic cascades, which combine traditional chemical reactions with enzymatic transformations, offer a powerful strategy. For instance, ene reductases (EREDs) have been used in conjunction with iridium photocatalysis in a one-pot process to synthesize related 6-azabicyclo[3.2.1]octane scaffolds from starting materials obtainable from biomass, such as N-phenylglycines and cyclohexenones. researchgate.net This approach highlights the potential for developing greener routes to the 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane core by leveraging enzymes to perform key bond-forming steps under mild conditions. The use of organocatalysis, such as with chiral phosphoric acids, for the asymmetric synthesis of the 8-azabicyclo[3.2.1]octane core also represents a move towards more sustainable metal-free catalysis. researchgate.net
Development of Advanced Computational Models for Predicting Reactivity and Stereochemical Outcomes in Bridged Systems
The rigid, three-dimensional structure of bridged systems like this compound presents significant stereochemical challenges. Advanced computational models, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the behavior of these complex molecules. DFT calculations are used to investigate the relative stabilities of different conformations, such as the chair-like versus boat-like forms of the piperidine (B6355638) ring within the scaffold. montclair.edu Studies have shown that for the [3.2.1] system, the chair-like conformation is generally preferred, and the presence of a bulky tert-butoxycarbonyl (Boc) group can further influence the potential energy surface, often making the boat-like conformation a local minimum that is no longer found. montclair.edu These computational methods can also predict the stereochemical outcomes of reactions, guiding the choice of reagents and conditions to achieve a desired isomer. researchgate.net By modeling transition states, chemists can gain insight into the factors controlling regio- and stereoselectivity, accelerating the development of efficient synthetic routes. researchgate.net
| Computational Method | Application | Key Findings | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Conformational Analysis | Investigated the relative stability of boat-like vs. chair-like conformations; the chair-like form is generally preferred in the [3.2.1] system. | montclair.edu |
| DFT at B3LYP/6-31G* level | Structural Analysis | Corroborated X-ray crystallography data and predicted energy minima for specific conformations influenced by the Boc group. | |
| DFT Calculations | Mechanism & Stereoselectivity | Used to model transition states in cycloaddition reactions, defining the regio- and stereoselectivity of key bond-forming steps. | researchgate.net |
Exploration of Unconventional Reactivity Patterns and Dearomatization Strategies
Creating the dense, polycyclic architecture of the 8-azabicyclo[3.2.1]octane core often requires innovative synthetic strategies that go beyond classical disconnections. One powerful modern approach is dearomatization, where a flat, aromatic starting material is converted into a three-dimensional structure in a single step. Asymmetric dearomatization cycloaddition processes have been successfully developed to construct fused polycyclic tropane (B1204802) derivatives. researchgate.net Another example involves the dearomatizing double Mannich reaction of isoquinolinium salts to yield 8-azabicyclo[3.2.1]octane derivatives. acs.org Beyond dearomatization, researchers are exploring unconventional cascade reactions. Novel variations of the Schmidt reaction, for example, have been used to prepare bicyclic lactams from γ,δ-unsaturated β-diketones and hydrazoic acid in a process that involves cyclization and displacement. researchgate.net Similarly, cascade Aldol-Michael reactions have been developed to construct bicyclic lactams with high diastereoselectivity. researchgate.net These methods build molecular complexity rapidly from relatively simple precursors. researchgate.net
Integration with Machine Learning and Artificial Intelligence for Retrosynthesis Planning and Reaction Discovery
Furthermore, ML models are being developed to enhance specific aspects of synthesis planning. For example, the Reaction Type score (RTscore) is a machine learning tool that helps rank computer-generated synthesis routes and identify steps that could be efficiently replaced by enzymatic reactions. researchgate.net This integration of AI with biocatalysis, creating tools for chemoenzymatic synthesis planning, can lead to shorter, more efficient, and greener synthetic routes for complex molecules, including derivatives of this compound. researchgate.net
Expanding the Chemical Space through Novel Derivatization and Scaffold Hybridization
The 8-azabicyclo[3.2.1]octane scaffold provides a rigid framework that is valuable for positioning functional groups in three-dimensional space, a key feature in drug design. rsc.org A major frontier of research is the systematic exploration of the chemical space around this core structure through novel derivatization and scaffold hybridization. Researchers are actively creating libraries of analogues by modifying the core, for example, by constraining a more flexible piperidine ring into the rigid aza-bridged bicyclic scaffold, which has been shown to be beneficial for biological activity. nih.govacs.org Structure-activity relationship (SAR) studies on these new derivatives help to map out how changes in the molecule's structure affect its biological function. nih.govresearchgate.net This systematic derivatization, creating novel pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides or biaryl amides, allows for the fine-tuning of properties and the discovery of compounds with improved potency and selectivity. nih.govnih.gov This expansion of chemical space is crucial for developing new therapeutic agents and chemical probes. nih.gov
Q & A
Q. Characterization :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and Boc-group integrity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity .
Basic: Which analytical techniques are optimal for quantifying this compound in complex mixtures?
Methodological Answer:
- HPLC-MS : Reverse-phase HPLC coupled with tandem MS (e.g., Q-TOF) provides sensitivity (detection limits <1 ng/mL) and selectivity for distinguishing structural analogs .
- Chromatographic Conditions : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve polar derivatives. Retention times and fragmentation patterns are compared against reference standards .
Advanced: How can computational tools guide the design of 8-azabicyclo[3.2.1]octane derivatives with improved receptor selectivity?
Methodological Answer:
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects (e.g., Boc-group position) with biological activity. For example, modifying the 3-position of the bicyclic core enhances sigma-2 receptor affinity while reducing sigma-1 cross-reactivity .
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding poses in receptor pockets. Derivatives with 3-exo substituents show higher steric complementarity to sigma-2 receptors .
Q. Example SAR Data :
Advanced: How can researchers resolve contradictions in pharmacological data for 8-azabicyclo[3.2.1]octane derivatives?
Methodological Answer:
Discrepancies (e.g., partial vs. full agonism) often arise from assay conditions or receptor subtypes. Strategies include:
- Orthogonal Assays : Compare radioligand binding (e.g., H-DTG for sigma-2) with functional assays (e.g., calcium flux or cAMP modulation) .
- Receptor Subtype Profiling : Use CRISPR-edited cell lines to isolate specific receptor isoforms and eliminate off-target effects .
- Meta-Analysis : Cross-reference data across studies (e.g., BIMU series vs. 11b derivatives) to identify consistent structure-activity trends .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage : Store at 2–8°C under inert gas (argon or nitrogen) to prevent Boc-group hydrolysis .
- Decomposition Risks : Exposure to moisture or acids (e.g., HCl) cleaves the Boc group, forming reactive amines. Monitor via TLC or HPLC for degradation products (e.g., free 8-azabicyclo[3.2.1]octane) .
Advanced: How can radical-mediated cyclization improve stereochemical control in bicyclic synthesis?
Methodological Answer:
- Mechanism : Carbamoyl radicals generated from dithiocarbamates undergo regioselective cyclization to form the 6-azabicyclo[3.2.1]octane scaffold. The reaction’s stereochemical outcome is governed by conformational strain and radical stability .
- Optimization : Adjust solvent polarity (e.g., toluene vs. THF) and initiator concentration (AIBN) to favor endo/exo transition states. Diastereomeric ratios >20:1 are achievable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
